4-chloro-2-iodo-N-methylaniline hydrochloride
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Overview
Description
4-Chloro-2-iodo-N-methylaniline hydrochloride is an organic compound with the molecular formula C7H8ClIN·HCl It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and iodine atoms, and the amino group is methylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-iodo-N-methylaniline hydrochloride typically involves a multi-step process:
Nitration: Aniline is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Halogenation: The amino group is protected, and the benzene ring is halogenated with chlorine and iodine.
Methylation: The amino group is methylated to form N-methylaniline.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-iodo-N-methylaniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a different aryl group.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones or other oxidized derivatives .
Scientific Research Applications
4-Chloro-2-iodo-N-methylaniline hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-iodo-N-methylaniline hydrochloride depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylaniline: Similar structure but lacks the iodine atom.
4-Iodo-2-methylaniline: Similar structure but lacks the chlorine atom.
4-Chloro-N-methylaniline: Similar structure but lacks the iodine atom and is not methylated at the amino group.
Uniqueness
4-Chloro-2-iodo-N-methylaniline hydrochloride is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct reactivity and properties.
Properties
Molecular Formula |
C7H8Cl2IN |
---|---|
Molecular Weight |
303.95 g/mol |
IUPAC Name |
4-chloro-2-iodo-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H7ClIN.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4,10H,1H3;1H |
InChI Key |
AMRWGZFUALNQCM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)I.Cl |
Origin of Product |
United States |
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